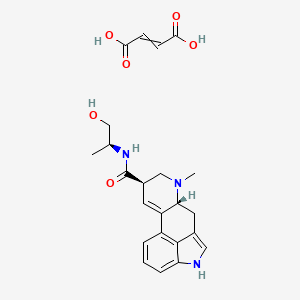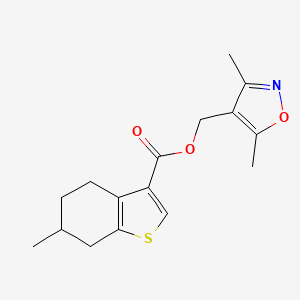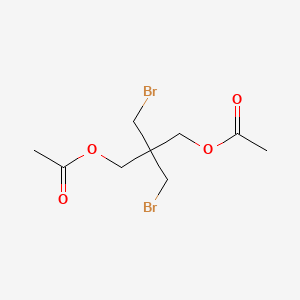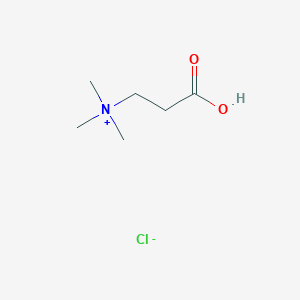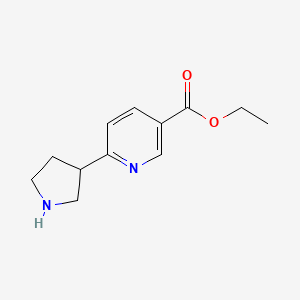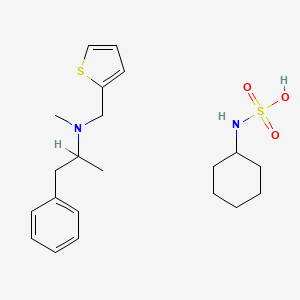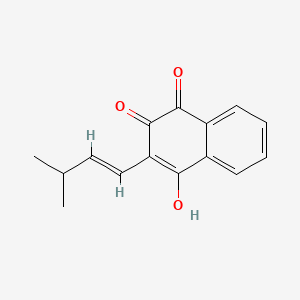
Isolapachol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isolapachol is a naturally occurring naphthoquinone derivative, structurally related to lapachol and lapachone. It is known for its diverse biological activities, including antimicrobial, antitumor, and antiparasitic properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isolapachol can be synthesized from lapachol through a condensation reaction with aldehydes. For instance, the condensation of lapachol with isovaleraldehyde results in the formation of this compound . The reaction typically involves heating the reactants in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves the extraction of lapachol from natural sources such as the bark of Tabebuia species. The extracted lapachol is then subjected to chemical modifications to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Isolapachol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the quinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other bioactive naphthoquinones.
Medicine: Its antitumor properties make it a promising candidate for cancer therapy.
Wirkmechanismus
Isolapachol exerts its effects through several mechanisms:
Antiparasitic Activity: It inhibits the formation of hemozoin crystals in Plasmodium falciparum, similar to the action of chloroquine.
Antitumor Activity: The compound interferes with cellular redox processes, leading to apoptosis in cancer cells.
Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Lapachol: A naturally occurring naphthoquinone with similar biological activities.
Lapachone: Another naphthoquinone derivative with potent antitumor properties.
Plumbagin: A naphthoquinone known for its antimicrobial and anticancer activities.
Uniqueness of Isolapachol: this compound stands out due to its selective antiparasitic activity against Plasmodium falciparum and its ability to inhibit hemozoin formation without causing genotoxicity . This makes it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
4042-39-1 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
4-hydroxy-3-[(E)-3-methylbut-1-enyl]naphthalene-1,2-dione |
InChI |
InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-9,16H,1-2H3/b8-7+ |
InChI-Schlüssel |
WRHNDZLGEDCHHD-BQYQJAHWSA-N |
Isomerische SMILES |
CC(C)/C=C/C1=C(C2=CC=CC=C2C(=O)C1=O)O |
Kanonische SMILES |
CC(C)C=CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


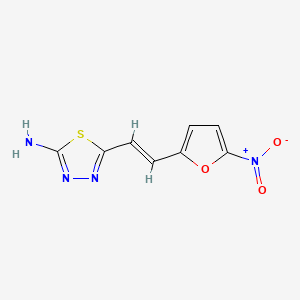

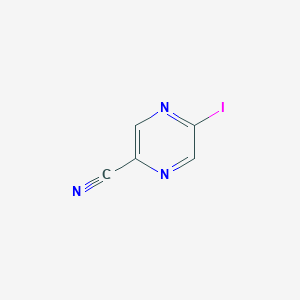


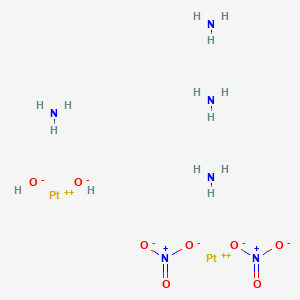
![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
